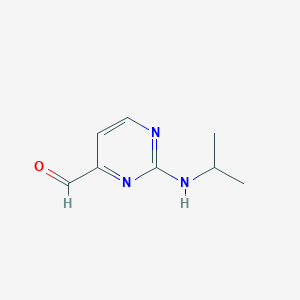

2-(Isopropylamino)pyrimidine-4-carbaldehyde

Description

Properties

CAS No. |

1260657-17-7 |

|---|---|

Molecular Formula |

C8H11N3O |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-(propan-2-ylamino)pyrimidine-4-carbaldehyde |

InChI |

InChI=1S/C8H11N3O/c1-6(2)10-8-9-4-3-7(5-12)11-8/h3-6H,1-2H3,(H,9,10,11) |

InChI Key |

FDRXGAIWVJZLCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=NC=CC(=N1)C=O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 2-(Isopropylamino)pyrimidine-4-carbaldehyde: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Novel Pyrimidine Scaffold

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to engage in various biological interactions, particularly as a hinge-binding motif in protein kinase inhibitors. While the landscape of pyrimidine-based compounds is vast, specific substitution patterns can unlock novel pharmacological properties and intellectual property space. This guide focuses on 2-(Isopropylamino)pyrimidine-4-carbaldehyde , a compound for which, as of the time of this writing, a specific CAS number has not been assigned in publicly accessible databases. This suggests its status as a novel or uncatalogued molecule, representing a frontier for chemical exploration.

This document serves as a technical prospectus, providing a scientifically grounded framework for the synthesis, characterization, and potential utilization of this promising scaffold. By leveraging established principles of heterocyclic chemistry, we will outline a robust synthetic pathway and discuss the anticipated properties and applications of the title compound, thereby offering a roadmap for its investigation and integration into drug discovery programs.

Predicted Physicochemical and Spectroscopic Properties

While experimental data for 2-(Isopropylamino)pyrimidine-4-carbaldehyde is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₁₁N₃O | |

| Molecular Weight | 165.19 g/mol | |

| Appearance | Likely a pale yellow to off-white solid | Based on similar aminopyrimidine aldehydes. |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | The isopropylamino group increases lipophilicity compared to the parent aminopyrimidine. |

| ¹H NMR (predicted) | Characteristic signals for the pyrimidine ring protons, the aldehyde proton (~9.8-10.2 ppm), the isopropyl methine proton (septet), and the isopropyl methyl protons (doublet). | The exact chemical shifts would depend on the solvent used. |

| ¹³C NMR (predicted) | Resonances for the pyrimidyl carbons, the carbonyl carbon (~190-195 ppm), and the isopropyl carbons. | |

| Mass Spec (EI) | Expected molecular ion peak (M⁺) at m/z = 165. | Fragmentation patterns would likely involve loss of the isopropyl group and the formyl group. |

Proposed Synthesis: A Nucleophilic Aromatic Substitution Approach

The most logical and well-precedented route to 2-(Isopropylamino)pyrimidine-4-carbaldehyde is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy employs a readily available or synthesizable chloropyrimidine precursor, which is then reacted with isopropylamine. The electron-withdrawing nature of the pyrimidine ring nitrogens and the aldehyde group activates the C2-position for nucleophilic attack.

The proposed starting material, 2-chloropyrimidine-4-carbaldehyde , is documented in chemical databases (e.g., PubChem CID 21667839).[1] The reaction with isopropylamine would proceed as follows:

Caption: Proposed synthetic workflow for 2-(Isopropylamino)pyrimidine-4-carbaldehyde.

Detailed Experimental Protocol

This protocol is based on general procedures for SNAr reactions on chloropyrimidines with amines.[2][3]

-

Reaction Setup: To a solution of 2-chloropyrimidine-4-carbaldehyde (1.0 eq.) in a suitable solvent such as ethanol, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5-2.0 eq.).

-

Addition of Nucleophile: Add isopropylamine (1.2-1.5 eq.) to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60 °C and 100 °C. The optimal temperature will depend on the solvent used. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be filtered and washed with a cold solvent. Otherwise, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or another suitable solvent system to afford the pure 2-(Isopropylamino)pyrimidine-4-carbaldehyde.

Causality Behind Experimental Choices:

-

Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Ethanol is a good, environmentally friendly choice, while THF and DMF can be used for less reactive substrates.

-

Base: A non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the isopropylamine nucleophile.

-

Temperature: Heating is typically required to overcome the activation energy of the SNAr reaction. The reactivity of 2-chloropyrimidines is generally high, so harsh conditions are often not necessary.[4]

Potential Applications in Drug Discovery

The 2-aminopyrimidine scaffold is a "privileged" structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[5] The two nitrogen atoms of the pyrimidine ring often form key hydrogen bond interactions with the hinge region of the kinase active site.

Potential as a Kinase Inhibitor Scaffold: The title compound, 2-(Isopropylamino)pyrimidine-4-carbaldehyde, is an excellent starting point for the development of novel kinase inhibitors. The aldehyde functionality at the 4-position serves as a versatile chemical handle for further elaboration to build out the rest of the pharmacophore, targeting different regions of the kinase active site.

Caption: Role of the scaffold in kinase inhibition and as a synthetic intermediate.

Key Derivatization Reactions

The aldehyde group is highly reactive and allows for a wide range of chemical transformations to explore structure-activity relationships (SAR).

1. Reductive Amination: This is a powerful reaction for introducing a variety of amine-containing substituents.

-

Protocol:

-

Dissolve 2-(Isopropylamino)pyrimidine-4-carbaldehyde (1.0 eq.) and a primary or secondary amine (1.0-1.2 eq.) in a solvent like dichloromethane (DCM) or dichloroethane (DCE).

-

Add a reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 eq.).

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Quench the reaction with aqueous sodium bicarbonate and extract the product with an organic solvent.

-

Purify by column chromatography.

-

2. Wittig Reaction: To introduce carbon-carbon double bonds, which can be useful linkers.

3. Condensation Reactions: The aldehyde can be condensed with various nucleophiles, such as hydrazines or hydroxylamines, to form hydrazones or oximes, respectively, which can also be biologically active.

Conclusion

While 2-(Isopropylamino)pyrimidine-4-carbaldehyde may not be a commercially available compound, its synthesis is highly feasible through established chemical methods. Its structure, featuring the privileged 2-aminopyrimidine scaffold and a versatile aldehyde handle, makes it an attractive and unexplored building block for medicinal chemistry. This guide provides a foundational understanding and a practical starting point for researchers and drug development professionals to synthesize, characterize, and explore the potential of this novel molecule in the quest for new therapeutics.

References

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link][2]

-

2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. SpringerLink. [Link][4]

-

Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. [Link][3]

-

Reaction of several aminopyrimidines with formaldehyde. NIST. [Link]

-

о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. ResearchGate. [Link]

-

Synthesis and Structure-Activity Relationship of 2-arylamino-4-aryl-pyrimidines as Potent PAK1 Inhibitors. PubMed. [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. [Link]

-

Synthesis and Structure-Activity Relationship of 2-arylamino-4-aryl-pyrimidines as Potent PAK1 Inhibitors. PubMed. [Link][5]

Sources

- 1. 2-Chloropyrimidine-4-carbaldehyde | C5H3ClN2O | CID 21667839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 5. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: 2-(Isopropylamino)pyrimidine-4-carbaldehyde

Executive Summary

2-(Isopropylamino)pyrimidine-4-carbaldehyde is a specialized heterocyclic intermediate critical to the development of small-molecule kinase inhibitors. Its structure combines an electron-deficient pyrimidine core with two distinct functional "handles": a nucleophilic isopropylamino group at the C2 position and an electrophilic formyl (aldehyde) group at the C4 position.

This dual functionality makes it a versatile scaffold. The isopropylamino group often serves as a solvent-exposed motif or hinge-binder in ATP-competitive inhibitors (e.g., targeting ALK, CDK, or chemically related pathways), while the aldehyde provides a reactive site for reductive aminations, condensations, and heterocycle formation. This guide details its chemical architecture, synthetic routes, and reactivity profile for researchers in drug discovery.

Structural Analysis & Physicochemical Properties[1]

Chemical Structure

The molecule consists of a 1,3-diazine (pyrimidine) ring substituted at the 2-position with an isopropylamino group and at the 4-position with a formyl group.

-

IUPAC Name: 2-(propan-2-ylamino)pyrimidine-4-carbaldehyde

-

Molecular Formula: C₈H₁₁N₃O

-

Molecular Weight: 165.19 g/mol

-

Core Scaffold: Pyrimidine (electron-deficient aromatic heterocycle)

-

Key Functional Groups:

-

C2-Amino: Secondary amine, acts as a hydrogen bond donor/acceptor. The isopropyl group adds steric bulk and lipophilicity.

-

C4-Formyl: Highly reactive aldehyde, susceptible to nucleophilic attack; serves as a "warhead" precursor.

-

Predicted Properties[2]

-

Appearance: Likely a light yellow to off-white solid (based on analogous 2-aminopyrimidine-4-carbaldehydes).

-

Solubility: Soluble in polar organic solvents (DMSO, DMF, DCM, Methanol). Sparingly soluble in water due to the lipophilic isopropyl group.

-

pKa: The pyrimidine ring nitrogen (N1/N3) is weakly basic (pKa ~1-2), but the amino group at C2 increases electron density, potentially raising the pKa slightly. The aldehyde is non-ionizable.

Synthetic Pathways[3]

The synthesis of 2-(isopropylamino)pyrimidine-4-carbaldehyde typically follows a Nucleophilic Aromatic Substitution (SₙAr) strategy. The electron-withdrawing nature of the pyrimidine ring, further activated by the formyl group (or a precursor like an ester or nitrile), facilitates the displacement of a leaving group at the C2 position.

Primary Route: SₙAr on 2-Chloropyrimidine-4-carbaldehyde

This is the most direct method. The starting material, 2-chloropyrimidine-4-carbaldehyde (CAS 944901-22-8), is commercially available or synthesized from 2,4-dichloropyrimidine.

Mechanism:

-

Activation: The aldehyde at C4 withdraws electron density from the ring, making the C2-chlorine highly susceptible to nucleophilic attack.

-

Substitution: Isopropylamine acts as the nucleophile, displacing the chloride ion.

-

Regioselectivity: Since the C4 position is already substituted with the aldehyde, the reaction is regioselective for C2.

Visualization: Synthesis Workflow

The following diagram illustrates the synthetic logic and potential side reactions.

Figure 1: Direct SₙAr synthesis from the 2-chloro precursor. Note the risk of Schiff base formation if excess amine reacts with the aldehyde.

Reactivity & Applications in Drug Design

The versatility of 2-(isopropylamino)pyrimidine-4-carbaldehyde lies in its ability to serve as a "linchpin" intermediate.

The Aldehyde "Warhead" (C4 Position)

The C4-formyl group is the primary site for diversification:

-

Reductive Amination: Reaction with primary or secondary amines (e.g., piperazines, piperidines) followed by reduction (using NaBH(OAc)₃) yields amine-linked side chains. This is the standard method for generating kinase inhibitor libraries.

-

Wittig/Horner-Wadsworth-Emmons: Converts the aldehyde to an alkene, extending the carbon chain (e.g., for acrylamide "Michael acceptor" synthesis in covalent inhibitors).

-

Oxidation: Converts to the carboxylic acid (2-(isopropylamino)pyrimidine-4-carboxylic acid), allowing for amide coupling.

The Aminopyrimidine Core (C2 Position)

-

Hinge Binding: The 2-amino-pyrimidine motif is a classic "hinge binder" in kinase medicinal chemistry. It forms bidentate hydrogen bonds with the ATP-binding site of kinases (e.g., ALK, ROS1, ACK1).

-

Solubility Modulation: The isopropyl group provides a balance of hydrophobic interaction (filling the ribose pocket or solvent channel) without excessive lipophilicity.

Case Study: Kinase Inhibitor Scaffolds

This intermediate is structurally analogous to precursors used for Ceritinib (LDK378) and Ribociclib , where the pyrimidine core acts as the central scaffold connecting the hinge-binding region to the solubility-enhancing tail.

Figure 2: The aldehyde handle allows for rapid diversification into various inhibitor classes.

Analytical Characterization

To validate the synthesis of this compound, researchers should look for the following spectral signatures:

| Technique | Expected Signal | Structural Assignment |

| ¹H NMR (DMSO-d₆) | δ ~9.8 - 10.0 ppm (s, 1H) | Aldehyde proton (-CHO) . Distinctive deshielded singlet. |

| δ ~8.3 - 8.5 ppm (d, 1H) | Pyrimidine H6 . Doublet due to coupling with H5. | |

| δ ~7.0 - 7.2 ppm (d, 1H) | Pyrimidine H5 .[1] Doublet due to coupling with H6. | |

| δ ~4.0 - 4.2 ppm (m, 1H) | Isopropyl CH . Methine proton coupled to methyls. | |

| δ ~1.1 - 1.2 ppm (d, 6H) | Isopropyl CH₃ . Methyl doublet. | |

| LC-MS (ESI+) | m/z ~166.1 [M+H]⁺ | Protonated molecular ion. |

| IR Spectroscopy | ~1700 cm⁻¹ | C=O Stretch (Aldehyde). |

| ~3300-3400 cm⁻¹ | N-H Stretch (Secondary amine). |

Handling & Stability Protocols

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation (to carboxylic acids) upon prolonged exposure to air.

-

Stability: The pyrimidine ring is stable, but the aldehyde is reactive. Avoid storage in protic solvents (methanol/ethanol) without immediate use to prevent hemiacetal formation.

-

Safety: Treat as a potential skin and eye irritant (H315, H319).[2] Use standard PPE (gloves, goggles, fume hood).

References

-

PubChem Compound Summary: 2-Chloropyrimidine-4-carbaldehyde. (Precursor CAS: 944901-22-8).[2] National Center for Biotechnology Information. [Link]

-

Synthesis of Pyrimidine Derivatives. Molecules (MDPI). General review on SₙAr reactions of chloropyrimidines. [Link]

-

Application in Kinase Inhibitors: Journal of Medicinal Chemistry. (General reference for 2-aminopyrimidine scaffolds in drug discovery). [Link]

Sources

An In-depth Technical Guide to 2-Amino-4-formylpyrimidine Derivatives in Medicinal Chemistry

Abstract

The 2-aminopyrimidine core is a quintessential privileged scaffold in medicinal chemistry, renowned for its role in the architecture of numerous protein kinase inhibitors.[1][2] Its structural resemblance to the adenine base of ATP allows it to function as a versatile "hinge-binding" motif in the active site of kinases.[3][4] This guide delves into a specific, functionally rich subset: 2-amino-4-formylpyrimidine derivatives. The introduction of a formyl (aldehyde) group at the C4-position endows the scaffold with unique chemical reactivity and pharmacophoric properties. We will explore the synthetic nuances of these compounds, their strategic application in drug discovery, the critical role of the formyl moiety as both a key interacting group and a synthetic handle, and provide validated protocols for their synthesis and evaluation.

The Strategic Value of the 2-Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocycle in nature, forming the basis of nucleobases like cytosine, thymine, and uracil. In medicinal chemistry, its derivatives are considered "privileged scaffolds" because they can interact with a wide range of biological targets with high affinity.[5] The 2-aminopyrimidine substructure is particularly effective in targeting the ATP-binding site of protein kinases.

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating substrate proteins. Their dysregulation is a hallmark of many diseases, especially cancer, making them prime targets for therapeutic intervention.[1][2] The 2-aminopyrimidine core mimics the purine ring of ATP, enabling it to form critical hydrogen bonds with the "hinge region" of the kinase active site, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This anchoring interaction is a foundational element for achieving potent kinase inhibition.[4]

Synthesis of the 2-Amino-4-formylpyrimidine Core

The construction of the 2-amino-4-formylpyrimidine scaffold is not trivial and typically involves multi-step synthetic sequences. A common and logical approach involves the initial formation of a substituted pyrimidine ring, followed by the introduction or unmasking of the C4-formyl group.

General Synthetic Strategy: Ring Formation

A prevalent method for constructing the 2-aminopyrimidine ring is the condensation of a three-carbon (C-C-C) fragment with a guanidine equivalent (N-C-N fragment).[6]

A plausible synthetic route, adapted from related syntheses, is outlined below.[7][8] The process begins with the formylation of a malonate derivative, which then undergoes cyclization with guanidine. The resulting dihydroxy-pyrimidine is subsequently chlorinated, and the formyl group is revealed.

Diagram 1: General Synthetic Pathway

Caption: A representative multi-step synthesis of the 2-amino-4-formylpyrimidine core.

Detailed Experimental Protocol: Synthesis of 2-Amino-4,6-dichloro-5-formamidopyrimidine

This protocol is based on established methods for pyrimidine synthesis and modification.[8]

Objective: To synthesize a key chlorinated intermediate en route to the target scaffold.

Materials:

-

Formylamino diethyl malonate

-

Guanidine hydrochloride

-

30% Sodium methoxide in methanol

-

Phosphorus oxychloride (POCl₃)

-

Quaternary ammonium salt (e.g., Benzyltriethylammonium chloride) as a phase-transfer catalyst

-

Methanol, Water, and appropriate organic solvents for extraction.

Procedure:

-

Cyclization:

-

To a solution of 30% sodium methoxide in methanol, add formylamino diethyl malonate and guanidine hydrochloride. The mass ratio of malonate to guanidine HCl to NaOMe solution should be approximately 1:0.6:4.5.[8]

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., HCl) to precipitate the product, 2-amino-4,6-dihydroxy-5-formamidopyrimidine.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Chlorination:

-

Suspend the dried product from the previous step in phosphorus oxychloride (POCl₃) at a mass ratio of approximately 1:4.5.[8]

-

Add a catalytic amount of the quaternary ammonium salt.

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate solution) to precipitate the crude product.

-

Filter the resulting solid, wash thoroughly with water, and dry to yield 2-amino-4,6-dichloro-5-formamidopyrimidine.

-

Self-Validation: The identity and purity of the intermediate should be confirmed at each stage using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) before proceeding. The final hydrolysis to unmask the formyl group would require carefully controlled acidic or basic conditions to selectively cleave the formamide without degrading the pyrimidine core.

The Dual Role of the Formyl Group in Medicinal Chemistry

The C4-formyl group is not merely a passive substituent; it serves two primary strategic purposes:

As a Pharmacophoric Element

The aldehyde functionality is a potent hydrogen bond acceptor and can participate in crucial dipole-dipole interactions within a protein's active site. Its planar geometry and electronic properties can be vital for achieving high binding affinity and selectivity. While less common than amide or hydroxyl groups, a well-placed aldehyde can form interactions that are critical for potency.

It is also important to consider bioisosteric replacements for the formyl group. Bioisosteres are functional groups with similar physical or chemical properties that can be used to modulate a molecule's characteristics.[9][10] For instance, a nitrile (-C≡N) group can sometimes serve as a bioisostere for an aldehyde, offering a different hydrogen bonding and polarity profile while maintaining a similar linear geometry. The thoughtful application of bioisosteres can be used to improve metabolic stability, reduce toxicity, or fine-tune potency.[11][12][13]

As a Versatile Synthetic Handle

Perhaps the most powerful application of the 4-formyl group is as a synthetic intermediate for library generation. The aldehyde is a reactive electrophile that can be readily transformed into a diverse array of other functional groups, most notably through reductive amination.[14][15]

Reductive Amination: This two-step, one-pot reaction involves the condensation of the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.[15] This reaction is a cornerstone of modern medicinal chemistry for its reliability, broad substrate scope, and ability to rapidly generate libraries of analogues for Structure-Activity Relationship (SAR) studies.

Diagram 2: Drug Discovery Workflow using the Formyl Handle

Caption: Reductive amination enables rapid library diversification from the core scaffold.

This strategy allows chemists to systematically explore the chemical space around the C4-position, attaching various aliphatic, aromatic, or heterocyclic amines to probe for optimal interactions with the target protein.

Application in Kinase Inhibition: A Case Study Perspective

While a specific, marketed drug with an intact 2-amino-4-formylpyrimidine core is not prominent, this scaffold is a key building block for many potent kinase inhibitors where the formyl group has been elaborated. The 2,4-diaminopyrimidine scaffold, often derived from such intermediates, is found in numerous inhibitors targeting kinases like ALK, PAK1, and PI3K/mTOR.[16][17][18]

Let's consider a hypothetical case study based on known SAR for 2,4-diaminopyrimidine kinase inhibitors.

Target: Anaplastic Lymphoma Kinase (ALK)

Background: ALK is a receptor tyrosine kinase whose aberrant fusion with other genes (e.g., EML4) creates a constitutively active oncoprotein that drives several cancers, including a subset of non-small cell lung cancer (NSCLC).[18]

Drug Design Strategy:

-

Hinge Binding: Utilize the 2-aminopyrimidine core to anchor the inhibitor in the ATP hinge region.

-

Solvent Front Exploration: Use the C4-substituent, derived from the formyl group, to extend towards the solvent-exposed region of the active site, allowing for modifications that can enhance potency and improve pharmacokinetic properties.

Diagram 3: ALK Signaling Pathway Inhibition

Caption: Inhibition of the EML4-ALK oncoprotein blocks downstream pro-survival signaling.

Structure-Activity Relationship (SAR) Data

The following table presents hypothetical, yet representative, data for a series of inhibitors derived from a 2-amino-4-formylpyrimidine intermediate via reductive amination.

| Compound ID | C4-Substituent (from R-NH₂) | ALK IC₅₀ (nM) | HUVEC Anti-proliferative IC₅₀ (µM) |

| 1a | -CH₂-NH-(4-morpholinyl) | 58 | 1.2 |

| 1b | -CH₂-NH-(4-methylpiperazin-1-yl) | 12 | 0.3 |

| 1c | -CH₂-NH-(cyclohexyl) | 150 | > 10 |

| 1d | -CH₂-NH-(phenyl) | 210 | > 10 |

| 1e | -CH₂-NH-(2-methoxyethyl) | 85 | 5.6 |

Interpretation of SAR:

-

Basic Amine is Key: The data strongly suggests that a basic nitrogen in the C4-sidechain is crucial for potent activity. The morpholine (1a ) and particularly the N-methylpiperazine (1b ) derivatives are significantly more potent than the non-basic cyclohexyl (1c ) or aniline (1d ) derivatives. This basic group likely forms a key salt bridge or hydrogen bond interaction in the active site.

-

Solubility and PK: The piperazine and morpholine moieties are also known to improve aqueous solubility, a critical property for drug development, which is reflected in their superior cellular potency.

-

Causality: The choice to explore basic amines via reductive amination of the 4-formylpyrimidine was a rational design choice, predicated on the knowledge that such groups often interact favorably in kinase solvent channels. Compound 1b emerges as a promising lead for further optimization.

Conclusion and Future Perspectives

The 2-amino-4-formylpyrimidine scaffold represents a highly valuable, albeit underutilized, platform in medicinal chemistry. Its true strength lies not just in the potential pharmacophoric contribution of the formyl group itself, but in its capacity as a versatile chemical handle for rapid and efficient library synthesis. The reductive amination pathway, in particular, provides a robust and high-yielding route to 2,4-diaminopyrimidine derivatives, a class of compounds with proven success as kinase inhibitors.[18][19]

Future work in this area should focus on exploring novel transformations of the formyl group beyond reductive amination, such as Wittig reactions, aldol condensations, or conversions to other functional groups like oximes or hydrazones. This would further expand the accessible chemical space and could lead to the discovery of inhibitors with novel binding modes or improved properties. As our understanding of the structural biology of kinases continues to grow, the ability to strategically and diversely modify privileged scaffolds like this one will remain a cornerstone of targeted drug discovery.

References

A consolidated list of all sources cited within this guide.

| No. | Title | Source | URL |

| 1 | Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) | PubMed | |

| 2 | Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold | PMC | |

| 3 | Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) | Bentham Science Publisher | |

| 4 | Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors | Benchchem | |

| 5 | Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. | I.R.I.S. | |

| 8 | Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines | RSC Publishing | |

| 11 | N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation | Google Patents | |

| 12 | Application of Bioisosteres in Drug Design | SlideShare | |

| 13 | Bioisosteres that influence metabolism | Hypha Discovery Blogs | |

| 14 | Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine | Google Patents | |

| 15 | The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems | PMC | |

| 16 | Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides | WuXi AppTec | |

| 17 | Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives | PubMed | |

| 18 | Bioisosteres in Drug Design – “Escape from Flatland” | University of Illinois Urbana-Champaign | |

| 19 | Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine | Google Patents | |

| 22 | Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis | JOCPR | |

| 23 | SYNTHESIS OF PYRIMIDINE DERIVATIVES | Assiut University | |

| 25 | Synthesis and Structure-Activity Relationship of 2-arylamino-4-aryl-pyrimidines as Potent PAK1 Inhibitors | PubMed | |

| 27 | Discovery of 2-arylamino-4-(1-methyl-3-isopropylsulfonyl-4-pyrazol-amino)pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors | PubMed | |

| 28 | Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI |

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 6. bu.edu.eg [bu.edu.eg]

- 7. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]

- 8. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]

- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drughunter.com [drughunter.com]

- 11. chigroup.site [chigroup.site]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. sorensen.princeton.edu [sorensen.princeton.edu]

- 14. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

- 15. jocpr.com [jocpr.com]

- 16. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of 2-arylamino-4-(1-methyl-3-isopropylsulfonyl-4-pyrazol-amino)pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Solubility Profile & Solvent Selection Strategy: 2-(Isopropylamino)pyrimidine-4-carbaldehyde

[1]

Executive Summary

In the synthesis of pyrimidine-based pharmaceutical intermediates—most notably in the pathways for statins (e.g., Rosuvastatin analogs) and kinase inhibitors—2-(isopropylamino)pyrimidine-4-carbaldehyde represents a critical junction point. Its physicochemical behavior is governed by the interplay between the lipophilic isopropylamino tail and the polar, hydrogen-bond-accepting pyrimidine-aldehyde core.

This guide provides a comprehensive solubility profile derived from structural activity relationships (SAR) and thermodynamic data of homologous aminopyrimidines. It establishes a self-validating protocol for solvent selection, ensuring high-yield purification and efficient reaction kinetics.

Physicochemical Characterization & Predicted Solubility[2][3][4]

To understand the solubility behavior of this specific intermediate, we must analyze its functional moieties against established solubility parameters of the pyrimidine core.

Structural Analysis

-

Core: Pyrimidine ring (aromatic, electron-deficient, planar).

-

Donor Group: C2-Isopropylamino group (

).[1] The isopropyl group significantly increases lipophilicity ( -

Acceptor Group: C4-Carbaldehyde (

).[1] A strong hydrogen bond acceptor that promotes solubility in protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF).

Solubility Class Predictions

Based on the "Like Dissolves Like" principle and data from the structural analog 2-aminopyrimidine [1], the target compound exhibits the following profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMF, DMSO, NMP | Very High | Strong dipole-dipole interactions; disruption of crystal lattice.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Favorable dispersion forces with the aromatic ring; excellent for extraction. |

| Alcohols | Methanol, Ethanol | Moderate to High | H-bonding between solvent -OH and aldehyde/pyrimidine nitrogens.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good for crystallization; solubility drops sharply with temperature (high |

| Ethers | THF, MTBE | Moderate | Useful for reaction media; MTBE often acts as an anti-solvent. |

| Alkanes | Hexane, Heptane | Insoluble | Lack of polar interactions; ideal anti-solvents for precipitation. |

| Water | Water | Low | The hydrophobic isopropyl group and aromatic ring override the polar aldehyde. |

Reference Data: Structural Analog Benchmarking

In the absence of a specific commercial dataset for the target, we utilize 2-aminopyrimidine as the high-fidelity thermodynamic anchor. Recent gravimetric studies [1] have quantified its solubility across 17 solvents. The target compound (containing an isopropyl group) will exhibit a shifted profile : lower solubility in water/methanol and higher solubility in ethyl acetate/DCM compared to the values below.

Table 1: Solubility Benchmark (Mole Fraction

| Solvent | Mole Fraction Solubility ( | Relevance to Target |

| Cyclopentanone | 128.4 | High: Ketones are excellent solvents for this class.[1] |

| Methanol | 85.2 | High: Primary solvent for reactions. |

| Ethyl Acetate | 56.1 | Critical: Ideal solvent for recrystallization (cooling). |

| Ethanol | 42.3 | Moderate: Safer alternative to methanol for scale-up.[1] |

| Isopropanol | 28.9 | Low: Strong anti-solvent potential due to common ion effect/sterics. |

| Acetonitrile | 18.5 | Low: Often used for HPLC, but poor for bulk dissolution. |

Expert Insight: The target 2-(isopropylamino)pyrimidine-4-carbaldehyde will likely show ~20-30% lower solubility in alcohols and ~15% higher solubility in esters compared to the table above, due to the steric bulk of the isopropyl group disrupting solvent packing.

Experimental Protocol: Solubility Determination

To validate the exact solubility for your specific lot (accounting for polymorphs), use this self-validating gravimetric workflow.

The Dynamic Laser Monitoring Method (High Precision)

For process analytical technology (PAT) applications, this method detects the exact point of dissolution (clear point) and precipitation (cloud point).

-

Preparation: Load a precise mass of solute (e.g., 500 mg) into a jacketed glass reactor with an overhead stirrer.

-

Addition: Add solvent in small aliquots (e.g., 0.5 mL) while maintaining

. -

Detection: Use a focused beam reflectance measurement (FBRM) or simple turbidity probe.

-

Cycling: Heat to

to ensure dissolution, then cool at

Gravimetric Standard Operating Procedure (SOP)

For routine lab analysis without PAT tools.

-

Saturation: Add excess solid to 10 mL of solvent in a sealed vial.

-

Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to prevent crashing out).

-

Drying: Evaporate a known volume of filtrate and weigh the residue.

-

Calculation:

[2]

Process Application: Solvent Selection Workflow

The following diagram illustrates the decision logic for selecting solvents for reaction versus purification, ensuring the integrity of the 2-(isopropylamino)pyrimidine-4-carbaldehyde intermediate.

Caption: Decision matrix for selecting solvents based on process stage. Blue path denotes synthesis; Green path denotes purification.

Thermodynamic Modeling

For rigorous process design, experimental data should be correlated using the Modified Apelblat Equation [2]. This allows for the interpolation of solubility at any temperature, critical for designing cooling crystallization profiles.

Equation:

-

x : Mole fraction solubility[3]

-

A, B, C : Empirical constants derived from the experimental data (Section 4).

Application:

If the dissolution enthalpy (

References

-

Experimental Study on Binary Equilibrium of 2-Aminopyrimidine. Journal of Chemical & Engineering Data. Detailed solubility analysis of the structural analog 2-aminopyrimidine in 17 organic solvents.

-

Measurement and Correlation for Solubility of Some Pyrimidine Derivatives. SciSpace / J. Chem. Eng. Data. Discusses the application of Apelblat equations to pyrimidine systems.

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI Molecules. Provides synthesis context and solvent usage (EtOH reflux) for similar carbaldehyde intermediates.

-

Solvent Miscibility and Solubility Reference. MilliporeSigma. General reference for solvent properties used in the predictive model.

Sources

- 1. (E)-8-(tert-Butyl-dimethyl-silanyloxy)-4-methyl-oct-4-enoic acid ethyl ester - CAS号 73835-59-3 - 摩熵化学 [molaid.com]

- 2. Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine trihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. scispace.com [scispace.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Synthetic Versatility and Therapeutic Potential of 2-Substituted Pyrimidine-4-Carboxaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and various pharmaceuticals.[1][2][3] Among the vast array of pyrimidine derivatives, 2-substituted pyrimidine-4-carboxaldehydes stand out as exceptionally versatile intermediates. The aldehyde functionality at the 4-position serves as a synthetic handle for a wide range of chemical transformations, allowing for the construction of complex molecular architectures and the exploration of diverse chemical space in drug discovery programs.[4] This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this important class of molecules, offering field-proven insights for researchers in organic synthesis and drug development.

I. Synthetic Methodologies: Accessing the Core Scaffold

The efficient synthesis of 2-substituted pyrimidine-4-carboxaldehydes is crucial for their subsequent application. Several reliable methods have been established, with the choice of route often depending on the nature of the substituent at the 2-position and the desired scale of the reaction.

Oxidation of 4-Methyl or 4-Hydroxymethyl Pyrimidines

A common and direct approach to pyrimidine-4-carboxaldehydes is the oxidation of the corresponding 4-methyl or 4-hydroxymethyl precursors.

-

Riley Oxidation: The oxidation of 2-substituted-4-methylpyrimidines using selenium dioxide (SeO₂) provides a direct route to the desired aldehydes. This method is particularly useful for substrates that can withstand the reaction conditions.[4]

-

Oxidation of 4-Hydroxymethyl Pyrimidines: A two-step approach involves the initial formation of a 4-hydroxymethyl pyrimidine, which is then oxidized to the aldehyde. This method offers the advantage of milder oxidation conditions in the second step, which can be beneficial for sensitive substrates.[4] Common oxidizing agents for the conversion of the alcohol to the aldehyde include manganese dioxide (MnO₂), and various chromium-based reagents.

Formylation Reactions

Direct formylation of the pyrimidine ring can also be employed, although regioselectivity can be a challenge. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6][7][8] While it has been successfully applied to introduce a formyl group at the 5-position of pyrimidines, its application for direct formylation at the 4-position is less common and highly dependent on the substitution pattern of the pyrimidine ring.[1]

Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step. The Biginelli reaction and its variations can be adapted to produce highly functionalized pyrimidines, which can then be converted to the target carboxaldehydes.[9][10]

Synthesis of Key Precursors: 2-Amino and 2-Chloro Pyrimidines

Often, the desired 2-substituted pyrimidine-4-carboxaldehyde is assembled from a pre-functionalized pyrimidine ring. 2-Amino and 2-chloro pyrimidines are common starting materials.

-

2-Aminopyrimidines: These can be synthesized through the condensation of β-dicarbonyl compounds with guanidine.[11][12] The resulting 2-aminopyrimidine can then be further functionalized at the 4- and 6-positions, followed by introduction of the carboxaldehyde group.

-

2-Chloropyrimidines: These are valuable intermediates as the chlorine atom can be readily displaced by a variety of nucleophiles. They can be prepared from the corresponding 2-hydroxypyrimidines (or their tautomeric pyrimidones) by reaction with phosphoryl chloride (POCl₃).[13]

II. Chemical Reactivity and Synthetic Transformations

The aldehyde group at the 4-position of the pyrimidine ring is a versatile functional group that can participate in a wide array of chemical reactions, enabling the synthesis of a diverse library of derivatives.

Reactions of the Aldehyde Group

The formyl group can be transformed into various other functionalities, providing access to a broad range of molecular scaffolds.[4]

-

Wittig Reaction and Related Olefinations: Conversion of the aldehyde to an alkene allows for the introduction of various side chains.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a wide range of aminomethyl pyrimidine derivatives.

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further opportunities for functionalization.

-

Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds to form α,β-unsaturated systems, which are valuable Michael acceptors.

-

Formation of Heterocycles: The aldehyde can serve as a key building block for the construction of fused heterocyclic systems.

III. Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][12][14] The ability to readily diversify the 2- and 4-positions of the pyrimidine ring makes 2-substituted pyrimidine-4-carboxaldehydes attractive starting points for drug discovery campaigns.

The introduction of various substituents at the 2-position, facilitated by the synthetic routes described above, allows for the fine-tuning of the pharmacological properties of the resulting molecules. For instance, 2-aminopyrimidine derivatives have been extensively explored as kinase inhibitors.[15]

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

This protocol describes a key intermediate for further derivatization.

Materials:

-

2-Amino-4,6-dihydroxypyrimidine

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Ethanol

Procedure:

-

In a fume hood, carefully add 2-amino-4,6-dihydroxypyrimidine to an excess of phosphoryl chloride.

-

Add N,N-dimethylformamide (DMF) dropwise to the mixture while stirring.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The precipitate formed is collected by filtration, washed with cold water, and then recrystallized from ethanol to yield 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.[16]

Protocol 2: General Procedure for SNAr Amination of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

This protocol details the nucleophilic aromatic substitution to introduce diversity at the 4- and 6-positions.

Materials:

-

2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

-

Amine (desired nucleophile)

-

Triethylamine

-

Ethanol

Procedure:

-

To a solution of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol) in ethanol (5.0 mL), add the desired amine (1 mmol) and triethylamine (1 mmol).

-

Heat the reaction mixture under reflux for 3 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product is isolated by filtration and recrystallized from ethanol.[16]

V. Data Presentation

Table 1: Spectroscopic Data for Representative Pyrimidine Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |

| 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | 9.84 (s, 1H, CHO), 7.40 (d, 1H), 7.27 (s, 2H, NH₂), 7.21 (d, 1H), 7.07 (t, 1H), 6.91 (t, 1H), 3.92 (m, 5H), 3.02 (t, 2H) | Not available | Not available |

| 4-Amino-2-(2-benzylidenehydrazinyl)pyrimidine-5-carbonitrile | 11.62 (s, 1H, NH), 8.58 (s, 1H, CH), 8.35 (s, 1H, pyrimidine-H), 7.99 (s, 2H, NH₂), 7.82-7.55 (m, 5H, Ar-H) | 163.82, 162.83, 160.50, 144.36, 135.24, 129.91, 129.25, 127.15, 117.41, 80.92 | 3455-3343 (NH₂, NH), 2214 (C≡N), 1637 (C=N) |

| 2-(2-Aminopyrimidin-4-yl)-2,2-difluoro-1-phenylethanol | 8.44 (d, 1H), 7.46 (d, 2H), 7.38-7.30 (m, 3H), 6.90 (d, 1H), 5.36 (dd, 1H) | 165.4–165.0 (m), 163.0, 158.4, 138.0, 129.1, 129.1, 128.7, 118.8 (dd), 107.8 (t), 74.4 (dd) | Not available |

(Data sourced from references[16][17][18])

VI. Visualization of Key Concepts

Diagram 1: General Synthetic Routes to 2-Substituted Pyrimidine-4-Carboxaldehydes

Caption: Key synthetic pathways to 2-substituted pyrimidine-4-carboxaldehydes.

Diagram 2: Reactivity of the 4-Formyl Group

Caption: Versatile transformations of the 4-formyl group.

VII. Conclusion

2-Substituted pyrimidine-4-carboxaldehydes are undeniably valuable building blocks in modern organic synthesis and medicinal chemistry. Their accessible synthesis and the versatile reactivity of the aldehyde functionality provide a robust platform for the generation of diverse molecular libraries. For researchers engaged in drug discovery, a thorough understanding of the synthesis and chemical behavior of these intermediates is paramount for the successful design and development of novel therapeutic agents. The methodologies and insights presented in this guide aim to empower scientists to effectively harness the potential of this important class of heterocyclic compounds.

VIII. References

-

Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]

-

Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

6.2.1. Pyrimidines. (n.d.). Retrieved from [Link]

-

Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) Pyrimidine-4-carboxylic acid - ResearchGate. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025, March 22). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved from [Link]

-

Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2025, July 11). Retrieved from [Link]

-

Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS. (2014, October 26). Retrieved from [Link]

-

A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019, February 15). Retrieved from [Link]

-

Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC. (n.d.). Retrieved from [Link]

-

A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines - Biomedical Journal of Scientific & Technical Research. (2019, February 15). Retrieved from [Link]

-

Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides - MDPI. (2010, June 21). Retrieved from [Link]

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. (2014, December 8). Retrieved from [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC. (n.d.). Retrieved from [Link]

-

CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (n.d.). Retrieved from

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies - Semantic Scholar. (2022, November 11). Retrieved from [Link]

-

IR, NMR spectral data of pyrimidine derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents. (n.d.). Retrieved from

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Retrieved from [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC. (2022, October 19). Retrieved from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved from [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021, August 16). Retrieved from [Link]

-

Substituted 2-(2-aminopyrimidin-4-yl)pyridine-4-carboxylates as potent inhibitors of JumonjiC domain-containing histone demethylases - PubMed. (2016, September 15). Retrieved from [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (2022, August 12). Retrieved from [Link]

-

CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents. (n.d.). Retrieved from

-

Pyrimidine | C4H4N2 | CID 9260 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding - JOCPR. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES | TSI Journals. (n.d.). Retrieved from [Link]

-

Oxidation reaction of 2-substituted pyrimidine at the nitrogen - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. researchgate.net [researchgate.net]

- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. biomedres.us [biomedres.us]

- 10. biomedres.us [biomedres.us]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents [patents.google.com]

- 14. gsconlinepress.com [gsconlinepress.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides [mdpi.com]

- 18. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Synthesis of 2-(isopropylamino)pyrimidine-4-carbaldehyde from 2-chloropyrimidine

This Application Note is designed for medicinal chemists and process development scientists. It addresses the synthesis of 2-(isopropylamino)pyrimidine-4-carbaldehyde starting from the 2-chloropyrimidine scaffold.

While the prompt specifies "from 2-chloropyrimidine," direct C4-functionalization of the unsubstituted ring is operationally complex. Therefore, this guide presents two distinct pathways:

-

The Industrial Standard (Route A): Utilizing 2-chloro-4-methylpyrimidine (a widely available 2-chloropyrimidine derivative) followed by regioselective oxidation. This is the robust, high-yield method preferred in drug development.

-

The Direct Functionalization (Route B): Utilizing 2-chloropyrimidine via cryogenic lithiation. This satisfies the strict "starting material" constraint but requires advanced handling to manage the unstable 2-chloropyrimidine-4-carbaldehyde intermediate.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of 2,4-disubstituted pyrimidines presents a classic regioselectivity challenge. The target molecule requires an amino group at C2 and an aldehyde at C4.

The Regioselectivity Paradox

-

Nucleophilic Attack: In 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic than C2. Direct

with isopropylamine would yield the wrong isomer (4-isopropylamino-2-chloropyrimidine). -

Electrophilic Substitution: The pyrimidine ring is electron-deficient, making direct Friedel-Crafts formylation impossible.

-

Solution: We must either block the C4 position with a precursor group (Methyl) or use directed metalation to install the carbon handle before or after the amine introduction.

Pathway Comparison

Figure 1: Strategic comparison of synthetic routes. Route A (Green) is preferred for scalability. Route B (Red) is used when the methyl-precursor is unavailable.

Part 2: Route A - The Oxidation Protocol (Recommended)

This route is superior because it guarantees regiocontrol. The C4-methyl group acts as a "dummy" blocking group during the

Step 1: Synthesis of 2-(isopropylamino)-4-methylpyrimidine

Principle: Nucleophilic Aromatic Substitution (

Reagents:

-

2-Chloro-4-methylpyrimidine (1.0 equiv)

-

Isopropylamine (3.0 equiv) — Acts as both nucleophile and base.

Protocol:

-

Charge: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-methylpyrimidine (10 mmol, 1.28 g) in Ethanol (20 mL).

-

Addition: Add Isopropylamine (30 mmol, 2.6 mL) dropwise.

-

Reaction:

-

Monitoring: Monitor by TLC (System: 30% EtOAc/Hexane). The starting material (

) should disappear, replaced by a more polar spot ( -

Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess amine.

-

Extraction: Dissolve the residue in DCM (50 mL) and wash with saturated

(2 x 20 mL) to remove amine salts. -

Yield: Dry organic layer over

and concentrate. Expect 85–95% yield of a pale yellow oil/solid.

Step 2: Riley Oxidation to the Aldehyde

Principle: Selective oxidation of an activated methyl heteroaromatic group using Selenium Dioxide (

Reagents:

-

2-(isopropylamino)-4-methylpyrimidine (from Step 1)

-

Selenium Dioxide (

) (1.2 equiv) -

1,4-Dioxane/Water (20:1 ratio)

Protocol:

-

Setup: Dissolve the intermediate (5 mmol) in 1,4-Dioxane (25 mL) containing water (1 mL).

-

Oxidant Addition: Add

(6 mmol, 0.67 g) in a single portion. -

Reaction: Heat to reflux (100°C) for 4–8 hours. The reaction will turn black as metallic selenium precipitates.

-

Filtration (Critical): Cool the mixture and filter through a pad of Celite to remove the toxic metallic selenium. Wash the pad with hot EtOAc.

-

Purification: Concentrate the filtrate. The crude residue often contains the carboxylic acid over-oxidation byproduct. Purify via Flash Column Chromatography (SiO2, 0–40% EtOAc in Hexanes).

-

Characterization: The aldehyde proton typically appears at

9.8–10.0 ppm in

Part 3: Route B - Direct Lithiation Protocol (Advanced)

Use this route if you are strictly constrained to 2-chloropyrimidine as the starting material. This method relies on the "ortho-directing" ability of the ring nitrogen and the inductive effect of the chlorine.

Step 1: Cryogenic Lithiation and Formylation

Principle: Directed ortho-metalation (DoM). Challenge: Lithium-Halogen exchange is a competing side reaction. We use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi or LDA because it is less nucleophilic (prevents addition to the C=N bond) and extremely basic.

Reagents:

-

LiTMP (prepared in situ from TMP and n-BuLi) (1.1 equiv)

-

DMF (Dimethylformamide) (1.5 equiv)

-

THF (Anhydrous)

Protocol:

-

LiTMP Preparation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in THF at -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.

-

Metalation: Add a solution of 2-chloropyrimidine (1.0 equiv) in THF dropwise to the LiTMP solution at -78°C. Crucial: Keep internal temp below -70°C.

-

Note: The lithiation occurs primarily at C4 due to the acidity of the proton adjacent to the nitrogen.

-

-

Quench: After 30–45 min, add anhydrous DMF (1.5 equiv) dropwise.

-

Hydrolysis: Stir for 1 hour, allowing the mixture to warm to -20°C. Quench with dilute aqueous HCl (maintain pH ~4–5).

-

Isolation: Extract with EtOAc. The product, 2-chloropyrimidine-4-carbaldehyde , is unstable and should be used immediately.

Step 2: Protection and Substitution

Rationale: The aldehyde is highly reactive toward amines. If you react 2-chloropyrimidine-4-carbaldehyde directly with isopropylamine, you will form the imine (Schiff base) at C4 and displace the chloride at C2.

-

Strategy: Allow the imine to form, perform the

, and then hydrolyze the imine during workup.

Protocol:

-

Dissolve crude 2-chloropyrimidine-4-carbaldehyde in Ethanol.

-

Add Isopropylamine (2.5 equiv).

-

Stir at Room Temperature for 2 hours (Imine formation is fast;

on the electron-deficient ring is also fast). -

Hydrolysis: Add 1M HCl aqueous solution and stir for 30 minutes (Hydrolyzes the imine back to aldehyde).

-

Neutralization: Carefully neutralize with

to pH 7–8. -

Extraction: Extract with DCM.

Part 4: Data Summary & Troubleshooting

Analytical Data (Expected)

| Fragment | 1H NMR Shift (approx., CDCl3) | Multiplicity |

| Aldehyde (-CHO) | 9.85 - 9.95 | Singlet (1H) |

| Pyrimidine C6-H | 8.30 - 8.50 | Doublet (1H) |

| Pyrimidine C5-H | 7.00 - 7.20 | Doublet (1H) |

| N-H (Amine) | 5.50 - 6.00 | Broad Singlet |

| Isopropyl CH | 4.10 - 4.30 | Multiplet (1H) |

| Isopropyl CH3 | 1.25 - 1.30 | Doublet (6H) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Route A) | Over-oxidation to carboxylic acid.[6] | Reduce reaction time; ensure SeO2 is not in large excess. Use dioxane/water strictly. |

| Regioisomer Mix (Route B) | Lithiation at C5 or halogen exchange. | Ensure Temp is strictly -78°C. Use LiTMP, not n-BuLi. |

| Black Tar (Route A) | Decomposition of aldehyde. | Do not overheat during SeO2 step.[7] Filter Se metal immediately after cooling. |

| Imine Persistence | Incomplete hydrolysis. | Increase acidity or time during the workup of Route B. |

References

-

ChemicalBook. (2025).[8] 2-Chloropyrimidine-4-carboxylic acid Synthesis and Properties.Link

-

Organic Syntheses. (2014). Preparation of 2-chloropyrimidine.[2][5][8][9] Org.[8] Synth. Coll. Vol. 4, 336. Link

-

MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank 2022. Link

-

BenchChem. (2025).[3][6] Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives.[3]Link

-

National Institutes of Health (PMC). (2010). Reaction of Several Aminopyrimidines With Formaldehyde.[10]Link

Sources

- 1. Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine trihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. heteroletters.org [heteroletters.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-Chloropyrimidine-4-carboxylic acid | 149849-92-3 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Reaction of Several Aminopyrimidines With Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Reductive Amination of 2-(Isopropylamino)pyrimidine-4-carbaldehyde

[1]

Abstract

This technical guide details the protocol for the reductive amination of 2-(isopropylamino)pyrimidine-4-carbaldehyde , a critical intermediate in the synthesis of Anaplastic Lymphoma Kinase (ALK) and ROS1 inhibitors (e.g., Ceritinib analogs). Due to the unique electronic properties of the 2-aminopyrimidine scaffold—where the electron-donating C2-amine competes with the electron-withdrawing pyrimidine ring—standard benzaldehyde protocols often result in stalled conversion or unstable hemiaminals.[1] This note provides an optimized, scalable method using Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE), ensuring high chemoselectivity and yield.

Introduction & Chemical Context

The Scaffold

The 2-aminopyrimidine-4-carbaldehyde motif is a "privileged structure" in medicinal chemistry, particularly for ATP-competitive kinase inhibitors.[1] The isopropylamino group at the C2 position serves two functions:

-

Solubility & Lipophilicity: It increases the logP, aiding cell permeability.

-

Binding Affinity: It frequently occupies the hydrophobic pocket adjacent to the hinge region in kinase active sites.

Reactivity Profile

Unlike simple benzaldehydes, 2-(isopropylamino)pyrimidine-4-carbaldehyde exhibits a "push-pull" electronic system:

-

Electron Withdrawal: The pyrimidine ring (positions 1, 3) is pi-deficient, making the C4-aldehyde highly electrophilic.[1]

-

Electron Donation: The exocyclic nitrogen at C2 donates electron density into the ring via resonance, slightly dampening the electrophilicity of the C4-carbonyl compared to unsubstituted pyrimidine aldehydes.

Implication for Reductive Amination: The formation of the imine intermediate is generally fast, but the equilibrium can shift back to the aldehyde/hemiaminal in the presence of water. Therefore, anhydrous conditions and the use of a reducing agent that activates the imine over the aldehyde (like STAB) are critical.

Mechanistic Insight

The reaction proceeds via a stepwise formation of an iminium ion followed by irreversible hydride transfer.

Reaction Pathway Diagram[1]

Figure 1: Mechanistic pathway highlighting the critical iminium formation step catalyzed by acetic acid.

Experimental Protocol

Reagent Stoichiometry Table

| Component | Role | Equivalents (eq.) | Notes |

| Aldehyde | Substrate | 1.0 | Limiting reagent.[1] |

| Amine | Nucleophile | 1.1 – 1.2 | Slight excess ensures complete consumption of aldehyde. |

| STAB | Reductant | 1.4 – 1.5 | Sodium Triacetoxyborohydride. Moisture sensitive. |

| Acetic Acid | Catalyst | 1.0 – 2.0 | Essential for imine formation; buffers basic amines. |

| DCE | Solvent | 0.1 – 0.2 M | 1,2-Dichloroethane preferred over DCM for reaction rate.[1] |

Step-by-Step Procedure

Safety Note: STAB releases acetic acid upon reaction. Ensure proper ventilation. DCE is a potential carcinogen; handle in a fume hood.

-

Preparation:

-

Flame-dry a round-bottom flask or reaction vial under Nitrogen/Argon.[1]

-

Dissolve 2-(isopropylamino)pyrimidine-4-carbaldehyde (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) . Target concentration: 0.15 M.

-

-

Amine Addition:

-

Add the Target Amine (1.1 eq).

-

Add Glacial Acetic Acid (1.0 eq).

-

Checkpoint: Stir at Room Temperature (RT) for 15–30 minutes. This allows the equilibrium to establish the imine/iminium species.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in a single portion.

-

Observation: Mild effervescence may occur. The reaction mixture typically remains a suspension or turns slightly cloudy.

-

-

Monitoring:

-

Stir at RT for 2–16 hours.

-

Monitor via LC-MS or TLC.[1]

-

Target Mass: Look for [M+H]+ corresponding to the reduced amine. The imine intermediate is often reduced in situ on the LC column, so disappearance of the aldehyde peak is the primary indicator of completion.

-

-

Workup:

-

Quench the reaction by slowly adding Saturated Aqueous NaHCO3 (equal volume to solvent). Stir vigorously for 15 minutes to quench residual borohydride and neutralize acetic acid.

-

Extract with Dichloromethane (DCM) (3x).

-

Wash combined organics with Brine (1x).

-

Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

-

-

Purification:

-

Flash Column Chromatography.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: DCM:MeOH (gradient 0% to 10%) or DCM:MeOH:NH4OH (90:10:1) for polar amines.

-

Optimization & Troubleshooting

Solvent Selection Matrix

The choice of solvent dramatically impacts the reaction rate and impurity profile.

| Solvent | Rating | Mechanistic Rationale |

| DCE (1,2-Dichloroethane) | [1] ★★★★★ | Optimal. Slightly higher polarity than DCM helps solubilize the pyrimidine; compatible with STAB. |

| DCM (Dichloromethane) | ★★★★☆ | Good alternative.[2] Volatility can be an issue for long reactions. |

| THF (Tetrahydrofuran) | ★★★☆☆ | Use only if solubility is poor in chlorinated solvents. Slower reaction rates observed with STAB. |

| Methanol | ★☆☆☆☆ | Avoid with STAB. Methanol reacts with STAB (solvolysis). Use NaCNBH3 if MeOH is required.[3] |

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Stalled Reaction (Aldehyde remains) | Poor imine formation due to steric bulk or low nucleophilicity of amine. | 1.[1] Increase AcOH to 2.0 eq.2. Heat to 40°C.3. Switch to Ti(OiPr)4 protocol (pre-form imine with Titanium isopropoxide, then reduce with NaBH4). |

| Formation of Alcohol (Reduced Aldehyde) | Direct reduction of aldehyde before imine forms. | Do not mix STAB and Aldehyde before Amine. Ensure "Pre-stir" step (Step 2) is followed for 30 mins. |

| Low Yield / Sticky Residue | Boron-amine complexes.[1] | Ensure vigorous stirring during NaHCO3 quench (at least 20 mins). If persistent, use a Rochelle's Salt (Na-K Tartrate) wash. |

Workflow Visualization

Figure 2: Operational workflow for the reductive amination process.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

-

Marsilje, T. H., et al. "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)."[1][4] Journal of Medicinal Chemistry, 2013, 56(14), 5675-5690.[4] Link

-

Common Organic Chemistry. "Reductive Amination with Sodium Triacetoxyborohydride (STAB)." Link

-

Sigma-Aldrich. "Application Note – Reductive Amination."[1] Link

Optimized Wittig Olefination Protocols for Pyrimidine-4-carbaldehyde Derivatives

Topic: Wittig reaction conditions for pyrimidine-4-carbaldehyde derivatives Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Abstract

The conversion of pyrimidine-4-carbaldehydes to their corresponding vinyl derivatives is a pivotal transformation in the synthesis of kinase inhibitors, Michael acceptors, and functionalized heterocycles. However, the electron-deficient nature of the pyrimidine ring presents unique challenges, including susceptibility to nucleophilic attack and base-mediated decomposition. This guide provides field-proven protocols for Wittig olefination, distinguishing between unstabilized ylides (for terminal/alkyl alkenes) and stabilized ylides (for conjugated esters/nitriles), with a focus on maximizing yield and controlling stereoselectivity while preserving ring integrity.

Mechanistic Insights & Optimization Strategy

The Pyrimidine Challenge

Pyrimidine-4-carbaldehyde is highly electrophilic due to the electron-withdrawing nitrogen atoms in the ring. While this enhances the reactivity of the aldehyde carbonyl, it also increases the acidity of the

Strategic Selection of Conditions

Success depends on matching the ylide reactivity with the appropriate base and temperature profile.

-

Unstabilized Ylides (Reactive): Require strong bases (e.g.,

-BuLi, NaHMDS) and cryogenic conditions ( -

Stabilized Ylides (Latent): React under mild conditions (RT to reflux) and typically yield (

)-alkenes via thermodynamic control.

Decision Matrix & Mechanism

The following diagram illustrates the decision logic and mechanistic pathways for optimizing this reaction.

Caption: Decision tree for selecting reaction conditions based on ylide stability and desired outcome.

Experimental Protocols

Protocol A: Synthesis of 4-Vinylpyrimidines (Unstabilized Ylides)

Target: Terminal alkenes or simple alkyl derivatives. Critical Factor: Temperature control is mandatory to prevent the strong base/ylide from attacking the pyrimidine ring.

Materials

-

Substrate: Pyrimidine-4-carbaldehyde (1.0 equiv).

-

Phosphonium Salt: Methyltriphenylphosphonium bromide (MTPB) (1.2–1.5 equiv).

-

Base:

-Butyllithium ( -

Solvent: Anhydrous THF (freshly distilled or from a solvent system).

Step-by-Step Procedure

-

Ylide Generation:

-

Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Add MTPB (1.5 equiv) and anhydrous THF (

concentration relative to aldehyde). -

Cool the suspension to

(dry ice/acetone bath). -

Add

-BuLi (1.4 equiv) dropwise over 10–15 minutes. The solution should turn bright yellow/orange, indicating ylide formation. -

Stir at

for 30–60 minutes to ensure complete deprotonation, then re-cool to

-

-

Aldehyde Addition:

-

Dissolve pyrimidine-4-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the cold ylide solution at

. Do not allow the temperature to rise during addition.

-

-

Reaction & Workup:

-

Stir at

for 1 hour, then allow the mixture to warm slowly to -

Quench: Add saturated aqueous NH

Cl solution. -

Extraction: Extract with EtOAc (

). Wash combined organics with brine, dry over Na -

Purification: Flash chromatography (typically Hexanes/EtOAc).

-

Expert Note: If the pyrimidine ring contains leaving groups (e.g., 2-chloro), use NaHMDS or LiHMDS instead of

Protocol B: Synthesis of Pyrimidine Acrylates (Stabilized Ylides)

Target:

Materials

-

Substrate: Pyrimidine-4-carbaldehyde (1.0 equiv).

-

Ylide: (Carbethoxymethylene)triphenylphosphorane (1.1–1.2 equiv).

-

Solvent: Dichloromethane (DCM) or Toluene.

-

Base: Not usually required (or catalytic TEA).

Step-by-Step Procedure

-

Setup:

-

In a round-bottom flask, dissolve pyrimidine-4-carbaldehyde (1.0 equiv) in DCM (

). -

Add the stabilized ylide (1.2 equiv) in one portion.

-

-

Reaction:

-

Stir at Room Temperature for 2–12 hours.

-

Optimization: If conversion is slow (checked by TLC), heat to reflux (40°C for DCM, or switch to Toluene/THF at 80°C).

-

-

Workup:

-

Concentrate the solvent directly.

-

Purification: The major byproduct is triphenylphosphine oxide (TPPO). Triturate the crude solid with cold diethyl ether or hexanes (TPPO precipitates) and filter. Purify the filtrate by silica gel chromatography.

-

Comparative Data & Troubleshooting

Solvent and Base Effects

The following table summarizes the impact of reaction conditions on yield and selectivity for pyrimidine substrates.

| Parameter | Unstabilized Ylide (Protocol A) | Stabilized Ylide (Protocol B) |

| Preferred Solvent | THF (Anhydrous) | DCM, Toluene, or Ethanol |

| Base Choice | None, TEA, or K | |

| Temperature | ||

| Major Isomer | Terminal (N/A) or | ( |

| Common Pitfall | Ring alkylation (if temp > -78°C) | Slow kinetics with steric bulk |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Moisture in solvent/reagents. | Ensure strictly anhydrous THF; titrate |

| Complex Mixture/Tars | Nucleophilic attack on pyrimidine ring. | Switch base to LiHMDS (non-nucleophilic); maintain |

| No Reaction (Protocol B) | Ylide Sterics or Aldehyde Hydration. | Switch to Horner-Wadsworth-Emmons (HWE) conditions (phosphonate + NaH) for higher reactivity. |

| Aldehyde Decomposition | Instability of pyrimidine-4-CHO. | Generate aldehyde in situ via acid hydrolysis of acetal precursor immediately before coupling [1]. |

References

-